molecular formula C8H7NOS B2875541 7-Methylbenzo[d]thiazol-2(3H)-one CAS No. 80689-19-6

7-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B2875541
CAS RN: 80689-19-6
M. Wt: 165.21
InChI Key: CPCWRGPJUDZREC-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]thiazol-2(3H)-one is a chemical compound that falls under the category of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in bioorganic and medicinal chemistry . They are part of many compounds showing numerous biological activities such as anti-bacterial, anti-microbial, anthelmintic, antitumor, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a field of increasing interest in organic synthetic chemistry . A study describes the synthesis of thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors . The synthesis involved a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data . Two-dimensional NMR analyses (HMBC, HSQC, and NOESY) have been performed for the obtained compounds .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied extensively . A safety data sheet for a similar compound, 7-Methylbenzo[d]thiazol-2-amine, suggests that it may form toxic fumes when involved in a reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For a similar compound, 4-methylbenzo[d]thiazol-2-amine, the molecular weight is reported to be 168.26 . The safety data sheet for 7-Methylbenzo[d]thiazol-2-amine provides additional information, including that it is harmful if swallowed and causes serious eye irritation .

Safety And Hazards

Benzothiazole derivatives can pose certain safety hazards. For example, 7-Methylbenzo[d]thiazol-2-amine is harmful if swallowed and causes serious eye irritation . It is recommended to handle these compounds with appropriate safety measures .

Future Directions

The future directions in the research of benzothiazole derivatives are promising. A study has developed a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones through a temperature-controlled intermolecular [3 + 2] annulation . This protocol can obviate the prefunctionalization of the starting materials . This direct C-S/C-N bond formation reaction was performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .

properties

IUPAC Name

7-methyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCWRGPJUDZREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylbenzo[d]thiazol-2(3H)-one

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